

Application Notes and Protocols for CO₂ Capture Using Isophorone Diamine (IPDA)

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Compound of Interest		
Compound Name:	Isophorone diamine	
Cat. No.:	B122779	Get Quote

Introduction

Isophorone diamine (IPDA) is emerging as a highly effective agent for carbon dioxide (CO₂) capture, applicable to both post-combustion streams and direct air capture (DAC).[1][2] Its unique chemical structure, featuring two amine groups, allows for high absorption capacity and rapid reaction kinetics.[1] A key advantage of IPDA-based systems is the formation of a solid precipitate (carbamic acid) upon reaction with CO₂, leading to a liquid-solid or solid-liquid phase separation.[3][4] This phenomenon simplifies the separation of the CO₂-rich phase, reduces the energy penalty associated with solvent regeneration, and allows for a highly efficient capture and release cycle.[5][6] These application notes provide an overview of two primary methodologies and detailed protocols for laboratory-scale implementation.

Application Note 1: Post-Combustion CO₂ Capture with an IPDA-Water Biphasic System

This method utilizes a simple binary mixture of **isophorone diamine** and water, which functions as a solid-liquid biphasic absorbent without the need for an additional organic phase separator.[3] Upon absorbing CO₂, the system forms a solid product that precipitates, concentrating the captured CO₂ in a dense, easily separable phase. The remaining CO₂-lean liquid phase exhibits low viscosity, which is advantageous for process handling.[3]

Quantitative Performance Data

The performance of the IPDA-H₂O system is summarized below.



Parameter	Value	Conditions
Absorption Capacity	0.85 mol CO ₂ / mol IPDA	1.00 mol/L IPDA in H ₂ O at 313.15 K (40°C)[3]
CO ₂ Distribution	93.98% of total captured CO ₂ in the solid phase	Post-saturation[3]
Rich Phase Volume	43.60% of total solution volume	Post-saturation[3]
Lean Phase Viscosity	1.08 mPa⋅s	CO ₂ -lean phase[3]
Regeneration Temperature	393.15 K (120°C)	For 60 minutes[3]
Regeneration Efficiency	98.31%	After one cycle[3]
Cyclic Stability	>80% of initial capacity retained	After 5 absorption-desorption cycles[3]

Application Note 2: Direct Air Capture (DAC) with a Liquid-Solid Phase-Separation System

For direct air capture, where CO₂ concentrations are significantly lower (~400 ppm), IPDA demonstrates exceptional efficiency. The system operates via a liquid-solid phase separation, where the reaction of IPDA with atmospheric CO₂ forms a solid carbamic acid that precipitates from the solution.[5][7] A standout feature of this application is the remarkably low temperature required for regeneration, significantly reducing the overall energy cost of the capture process. [4][6]

Quantitative Performance Data

The performance of the IPDA system for Direct Air Capture is summarized below.

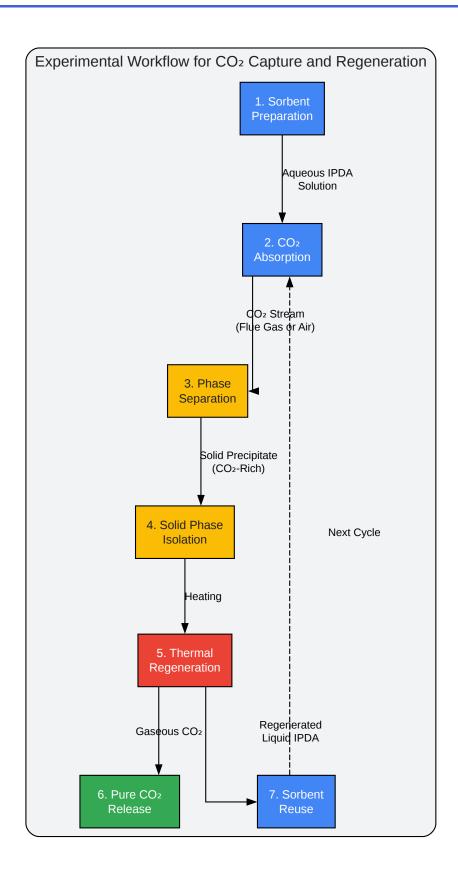


Parameter	Value	Conditions
CO ₂ Removal Efficiency	>99%	400 ppm CO ₂ feed stream[4] [5][7]
CO ₂ Capture Rate	201 mmol/h per mol of amine	-
CO ₂ Absorption Rate	4.46 mmol / (L·min)	500 mL/min flow of 400 ppm CO ₂ -N ₂ [8]
Stoichiometry	≥1 mol CO ₂ / mol IPDA	Even in H ₂ O solvent[7][9]
Regeneration Temperature	333 K (60°C)	Complete CO ₂ release[5][6][7]
Long-Term Stability	>99% efficiency maintained for 100 hours	Direct Air Capture conditions[7]
Cyclic Stability	Repeatable for at least 5 cycles without degradation	Absorption at ambient temp., desorption at 333 K[9][10]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism for CO₂ capture using IPDA.

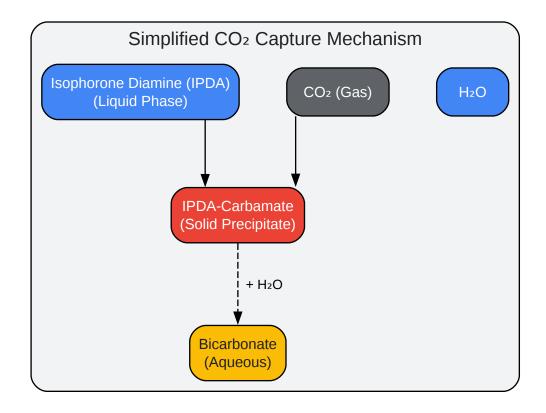




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Caption: General experimental workflow for CO2 capture using IPDA.





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Caption: Reaction pathway showing the formation of solid carbamate.

Experimental Protocols Protocol 1: CO₂ Absorption in IPDA-Water Biphasic System

Objective: To measure the CO₂ absorption capacity of an aqueous IPDA solution.

Materials:

- Isophorone diamine (IPDA)
- Deionized water
- CO₂ gas cylinder (or a simulated flue gas mixture)
- Gas flow meter



- Jacketed glass reactor or bubbler
- Thermostatic water bath
- Analytical balance
- Magnetic stirrer and stir bar

Procedure:

- Sorbent Preparation: Prepare a 1.00 mol/L aqueous solution of IPDA by dissolving the required mass of IPDA in deionized water.
- System Setup: Place a known volume (e.g., 50 mL) of the IPDA solution into the jacketed glass reactor. Connect the reactor to the thermostatic water bath and maintain the temperature at 313.15 K (40°C).
- Initial Mass: Measure the initial total mass of the reactor and its contents.
- CO₂ Introduction: Start the magnetic stirrer to ensure adequate mixing. Introduce a stream of CO₂ gas into the solution through a sparging tube at a controlled flow rate.
- Absorption: Continue bubbling the gas through the solution. The formation of a white solid precipitate will be observed as CO₂ is absorbed.
- Saturation Point: The absorption process is considered complete (saturated) when the mass of the reactor no longer increases, indicating that no more CO₂ is being absorbed.
- Final Mass: Record the final mass of the reactor and its contents.
- Calculation: The CO₂ absorption capacity (α) in mol CO₂/mol amine is calculated using the formula: α = (m final m initial) / (M CO2 * V solution * C IPDA) Where:
 - m = mass in grams
 - M_CO2 = Molar mass of CO₂ (44.01 g/mol)
 - V solution = Volume of IPDA solution in Liters



C_IPDA = Initial concentration of IPDA in mol/L

Protocol 2: Regeneration of CO₂-Rich IPDA Solid Phase

Objective: To release the captured CO₂ from the saturated sorbent and measure regeneration efficiency.

Materials:

- CO₂-saturated IPDA solution (from Protocol 1)
- Heating mantle or oil bath
- Condenser
- Nitrogen (N₂) gas cylinder (for stripping)
- Collection vessel for released CO₂ (e.g., gas bag or downstream analyzer)

Procedure:

- Phase Separation: Allow the saturated solution to stand. The solid CO₂-rich phase will settle. Isolate the solid phase if desired, or heat the entire slurry.
- Regeneration Setup: Transfer the CO₂-rich slurry to a round-bottom flask equipped with a condenser. Connect the flask to the heating source.
- Heating: Heat the mixture to the target regeneration temperature (e.g., 393.15 K for the post-combustion system or 333 K for the DAC system).[3][7]
- CO₂ Release: As the solid dissolves and the solution is heated, CO₂ will be released. A slow stream of N₂ gas can be used to help strip the CO₂ from the liquid and carry it out of the system.
- Duration: Continue heating for the specified duration (e.g., 60 minutes) or until CO₂ is no longer detected in the outlet gas.
- Mass Measurement: After cooling, weigh the regenerated IPDA solution.



• Efficiency Calculation: The regeneration efficiency can be determined by comparing the amount of CO₂ released (measured by a gas analyzer or mass loss) to the amount initially captured. The capacity of the regenerated sorbent can also be re-tested using Protocol 1.

Protocol 3: Analytical Characterization

Objective: To identify the chemical species formed during CO₂ absorption.

Procedure:

- Sample Preparation: After the absorption experiment (Protocol 1), separate the solid and liquid phases via filtration or centrifugation.
- ¹³C NMR Spectroscopy:
 - Prepare samples of the initial IPDA solution, the CO₂-rich solid phase, and the CO₂-lean liquid phase.
 - Dissolve the samples in a suitable deuterated solvent (e.g., D₂O).
 - Acquire ¹³C NMR spectra for each sample.
 - Analysis: Identify the characteristic peaks for IPDA, IPDA-carbamate, and bicarbonate to confirm the reaction mechanism.[3] The spectra will show that the carbamate and bicarbonate species are concentrated in the solid phase.

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